P-3FAX-Neu5Ac

Catalog No.
S005140
CAS No.
M.F
C22H30FNO14
M. Wt
551.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
P-3FAX-Neu5Ac

Product Name

P-3FAX-Neu5Ac

IUPAC Name

methyl 5-acetamido-2,4-diacetyloxy-3-fluoro-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate

Molecular Formula

C22H30FNO14

Molecular Weight

551.5 g/mol

InChI

InChI=1S/C22H30FNO14/c1-9(25)24-16-18(17(35-12(4)28)15(34-11(3)27)8-33-10(2)26)38-22(21(31)32-7,37-14(6)30)20(23)19(16)36-13(5)29/h15-20H,8H2,1-7H3,(H,24,25)/t15-,16?,17-,18?,19?,20?,22?/m1/s1

InChI Key

COXHVKPJIOSDPS-RTEYEINBSA-N

SMILES

CC(=O)NC1C(C(C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)F)OC(=O)C

Synonyms

5-(acetylamino)-3,5-dideoxy-3-fluoro-D-erythro-α-L-manno-2-nonulopyranosonic acid methyl ester 2,4,7,8,9-pentaacetate

Canonical SMILES

CC(=O)NC1C(C(C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)F)OC(=O)C

Isomeric SMILES

CC(=O)NC1C(C(C(OC1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)F)OC(=O)C

Description

Cell-permeable sialic acid analog. Deacetylation occurs intracellularly giving rise to a sialyltransferase inhibitor. Abolishes expression of SLex expression on HL-60 cells and reduces E-selectin and P-selectin binding. Prevents metastasis formation in a mouse lung metastasis model.

Sialylation Inhibition:

P-3FAX-Neu5Ac acts as a sialyltransferase inhibitor. Sialyltransferases are enzymes responsible for attaching sialic acids, a type of sugar molecule, to other molecules on the cell surface. This process, called sialylation, plays a crucial role in various cellular functions, including cell-cell adhesion, migration, and immune recognition.

Studies have shown that P-3FAX-Neu5Ac is deacetylated inside the cell, leading to the formation of a compound that inhibits sialyltransferases. This inhibition can alter the sialylation patterns on cancer cells, potentially affecting their behavior. [Source: ]

Anti-Metastatic Properties:

Cancer progression often involves metastasis, the spread of cancer cells from the primary tumor to other organs. Research suggests that P-3FAX-Neu5Ac may have anti-metastatic properties.

Studies using mouse models have shown that P-3FAX-Neu5Ac treatment can reduce the formation of lung metastases in various cancer types, including melanoma and breast cancer. This effect is believed to be linked to the altered sialylation patterns on cancer cells, which may hinder their ability to adhere to and migrate through tissues. [Source: ]

Immunotherapy Potential:

Recent research suggests that P-3FAX-Neu5Ac may also have potential applications in cancer immunotherapy. Studies have shown that treatment with P-3FAX-Neu5Ac can enhance the recognition and killing of cancer cells by the immune system.

The mechanism behind this effect is still under investigation, but it is thought to involve the altered sialylation patterns on cancer cells, making them more susceptible to immune attack. [Source: ]

P-3FAX-Neu5Ac, or 3-Fluoro-4-acetamido-2,3-dideoxy-N-acetylneuraminic acid, is a fluorinated analog of N-acetylneuraminic acid, a common sialic acid. This compound is characterized by the presence of a fluorine atom at the C3 position, which enhances its stability and effectiveness as an inhibitor of sialyltransferase enzymes. Sialyltransferases are crucial for the biosynthesis of sialic acids, which play significant roles in cellular interactions and signaling processes. P-3FAX-Neu5Ac is primarily utilized in glycobiological research and cancer studies due to its ability to inhibit aberrant sialylation associated with various diseases.

P-3FAX-Neu5Ac functions by inhibiting sialyltransferase enzymes. Sialylation is a crucial process for decorating cell surface molecules with sialic acid sugars. These modifications play a role in cell-cell interactions, immune recognition, and various cellular signaling pathways [, ]. By inhibiting sialylation, P-3FAX-Neu5Ac allows researchers to investigate the specific effects of sialic acid on these processes [, ].

Case Study: Impact on Metastasis

One notable application of P-3FAX-Neu5Ac is studying its effect on cancer metastasis. Sialylation has been implicated in promoting cancer cell migration and adhesion, key steps in metastasis formation []. Studies using P-3FAX-Neu5Ac have shown that inhibiting sialylation with this compound can significantly reduce metastasis formation in animal models []. This suggests that targeting sialyltransferases with P-3FAX-Neu5Ac could be a potential strategy for developing anti-cancer therapeutics [].

  • Limited Information: Currently, there is limited publicly available information regarding the specific hazards associated with P-3FAX-Neu5Ac.
  • General Precautions: As with any research chemical, it's essential to handle P-3FAX-Neu5Ac with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat [].
  • Further Research Needed: More research is needed to determine the specific toxicity and other safety concerns related to P-3FAX-Neu5Ac.

  • Deacetylation: This intracellular reaction converts P-3FAX-Neu5Ac into its active form, which inhibits sialyltransferase activity.
  • Substitution: The fluorine atom at the C3 position can participate in substitution reactions under specific conditions.

Common reagents involved in these reactions include organic solvents such as dimethyl sulfoxide and ethanol, typically conducted under controlled temperature conditions to maintain compound stability .

P-3FAX-Neu5Ac exhibits significant biological activity, particularly in cancer research. It has been shown to inhibit metastasis formation in various models by reducing the expression of specific sialylated structures on cancer cells. Its mechanism involves blocking sialyltransferases directly, preventing the incorporation of natural sialic acids into glycan structures. This inhibition leads to decreased binding of E-selectin and P-selectin, which are critical for cell adhesion and migration . Furthermore, long-term treatment with P-3FAX-Neu5Ac does not adversely affect cell viability or proliferation, making it a promising candidate for therapeutic applications.

The synthesis of P-3FAX-Neu5Ac involves multiple steps starting from N-acetylneuraminic acid precursors. The general synthetic route includes:

  • Peracetylation: The initial step involves converting N-acetylneuraminic acid into a peracetylated form to enhance cellular uptake.
  • Fluorination: A fluorine atom is introduced at the C3 position through a glycal intermediate.
  • Purification: The final product is purified using standard chromatographic techniques.

Industrial production follows similar methods but utilizes automated reactors for higher efficiency and consistency in yield and purity .

P-3FAX-Neu5Ac has diverse applications in scientific research:

  • Cancer Research: It serves as a tool for studying aberrant sialylation in tumor cells and its implications in metastasis.
  • Glycobiology: The compound aids in investigating the role of sialyltransferases in glycosylation processes.
  • Drug Development: P-3FAX-Neu5Ac is explored as a potential therapeutic agent for conditions involving abnormal sialylation, such as certain cancers and autoimmune disorders .

Interaction studies indicate that P-3FAX-Neu5Ac effectively competes with natural substrates for binding to sialyltransferases. This competitive inhibition leads to an accumulation of unincorporated CMP-sialic acids within cells, further disrupting normal glycosylation pathways. The compound's ability to modulate cell adhesion and migration has been demonstrated in various experimental models, highlighting its potential as a therapeutic agent .

Several compounds share structural similarities with P-3FAX-Neu5Ac:

Compound NameDescriptionUnique Features
3Fax-Peracetyl Neu5AcA sialyltransferase inhibitor similar in functionLacks the fluorine substitution at the C3 position
CMP-N-acetylneuraminic acidNatural substrate for sialyltransferasesDoes not inhibit enzyme activity

P-3FAX-Neu5Ac is unique due to its fluorine substitution at the C3 position, which significantly enhances its stability and effectiveness compared to other similar compounds. This modification allows for more efficient inhibition of sialyltransferases, making it particularly valuable in research settings focused on cancer and glycosylation disorders .

Kinetic Trapping Strategies for Axial Fluorine Stereochemical Control

The axial fluorine at C3 of P-3FAX-Neu5Ac is critical for its inhibitory activity, but stereoselective installation remains challenging due to thermodynamic equilibration favoring equatorial isomers. A kinetic trapping approach circumvents this limitation by coupling sialic acid aldolase with cytidine monophosphate (CMP)-sialic acid synthetase (Figure 1).

  • Mechanism: Sialic acid aldolase catalyzes the condensation of 3-fluoropyruvate and N-acetylmannosamine (ManNAc) to form 3FNeu5Ac. However, this reaction typically yields a 1:1 mixture of axial (3Fₐₓ) and equatorial (3Fₑq) isomers. By introducing CMP-sialic acid synthetase, the kinetic product (3Fₐₓ-Neu5Ac) is trapped via rapid phosphorylation to CMP-3Fₐₓ-Neu5Ac, preventing equilibration.
  • Efficiency: Short reaction times (<1 hour) and excess CTP ensure >90% yield of CMP-3Fₐₓ-Neu5Ac, with no detectable CMP-3Fₑq-Neu5Ac.

This method contrasts with traditional chemical fluorination, which requires protecting group strategies and suffers from low stereocontrol.

Chemoenzymatic Synthesis Pathways Utilizing Sialic Acid Aldolase

The Pasteurella multocida sialic acid aldolase (PmNanA) enables scalable, stereoselective synthesis of 3Fₐₓ-Neu5Ac precursors (Figure 2).

  • Substrate Flexibility: PmNanA accepts fluoropyruvate and modified ManNAc derivatives, enabling downstream diversification.
  • One-Pot Systems: Coupling PmNanA with Neisseria meningitidis CMP-sialic acid synthetase (NmCSS) and sialyltransferases (e.g., ST6Gal1) streamlines the production of fluorinated sialoglycans.

For example, a one-pot reaction with 20 mM fluoropyruvate and 100 mM ManNAc yields 85% 3Fₐₓ-Neu5Ac, which is subsequently peracetylated to enhance cellular uptake.

Post-Synthetic Modifications at C5, C9, and Glycerol Side Chain Positions

P-3FAX-Neu5Ac serves as a scaffold for functionalization to optimize pharmacokinetics and target engagement (Table 1).

Modification SiteFunctional GroupsImpact
C5Carbamates, azides, alkynesEnhances metabolic stability; enables bioorthogonal tagging.
C9Sulfation, phosphorylationMimics natural sialic acid variants; modulates receptor binding.
Glycerol Side ChainTruncation, fluorinationReduces steric hindrance; improves membrane permeability.

For instance, C5 carbamates (e.g., N-pentylcarbamate) prolong intracellular retention by resisting esterase cleavage.

Analytical Validation via NMR, X-Ray Crystallography, and Mass Spectrometry

Nuclear Magnetic Resonance (NMR)

  • 19F NMR: Distinguishes axial (δ = −215 ppm) and equatorial (δ = −220 ppm) isomers via distinct coupling constants (³JF,H4 = 30 Hz for axial).
  • 1H-13C HSQC: Confirms anomeric configuration (β-linkage: δC1 = 95 ppm).

X-Ray Crystallography

  • ST6Gal1 Complex: Co-crystallization with human α2,6-sialyltransferase (ST6Gal1) reveals 3Fₐₓ-Neu5Ac binding at the donor site, with C5 directed toward solvent-exposed regions (PDB: 6QVT).

Mass Spectrometry

  • HRMS: [M+H]+ = 454.12 (m/z calculated for C18H27FNO9).
  • MALDI-TOF: Detects fluorinated sialoglycans in cellular extracts (Δmlz = 18 Da vs. native Neu5Ac).

XLogP3

-0.8

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

1

Exact Mass

551.16503279 g/mol

Monoisotopic Mass

551.16503279 g/mol

Heavy Atom Count

38

Dates

Modify: 2023-08-15

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